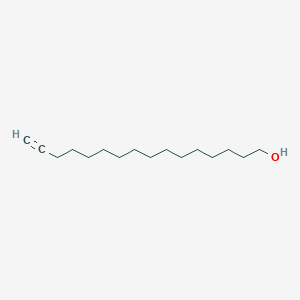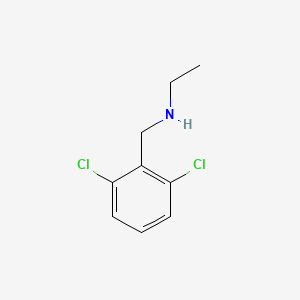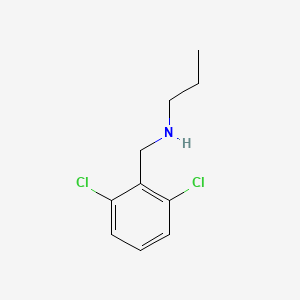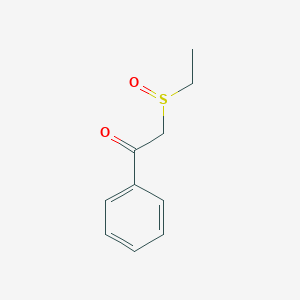
2-(2-Pyrrol-1-yl-ethyl)pyridine
説明
“2-(2-Pyrrol-1-yl-ethyl)pyridine” is a compound that contains a pyrrolidine ring, which is a five-membered heterocyclic ring with nitrogen . This compound is similar to “4-(2-pyrrol-1-yl-ethyl)pyridine”, which has a molecular formula of C11H12N2 . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives involves various strategies, including ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings . For instance, the synthesis of novel derivatives can be achieved by the reaction of substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide . Another method involves the dehydrogenation of 1-phenyl-2-(2-phenylpyrrolidin-1-yl)-ethylamine with the help of the Hg (II)–EDTA system .Molecular Structure Analysis
The molecular structure of “2-(2-Pyrrol-1-yl-ethyl)pyridine” is characterized by a pyrrolidine ring and a pyridine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .Chemical Reactions Analysis
The chemical reactions involving “2-(2-Pyrrol-1-yl-ethyl)pyridine” and similar compounds are diverse. For instance, the reaction of substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide leads to the formation of Schiff base intermediates, which are then reduced . Another reaction involves the dehydrogenation of 1-phenyl-2-(2-phenylpyrrolidin-1-yl)-ethylamine with the help of the Hg (II)–EDTA system .科学的研究の応用
Protecting Group for Carboxylic Acids
2-(Pyridin-2-yl)ethanol, a compound related to 2-(2-Pyrrol-1-yl-ethyl)pyridine, has been identified as an effective protecting group for methacrylic acid (MAA). It can be selectively removed after polymerization, either chemically under alkaline conditions or thermally at or above 110 °C. This property makes it useful in polymer chemistry for creating polymers with specific characteristics and applications (Elladiou & Patrickios, 2012).
Quantum Chemical Properties
The molecular properties of various pyrrolidinones, including derivatives similar to 2-(2-Pyrrol-1-yl-ethyl)pyridine, have been investigated using quantum chemical calculations. These studies are crucial for understanding the electronic properties such as HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) energy levels, which are essential in material science and pharmaceutical research (Bouklah et al., 2012).
Catalysis in Asymmetric Transfer Hydrogenation
Compounds related to 2-(2-Pyrrol-1-yl-ethyl)pyridine have been used in catalysis for asymmetric transfer hydrogenation of ketones. These compounds, when reacted with Ni(II) and Fe(II) halides, form complexes that serve as active catalysts, influencing the reaction conditions and the identity of ketone substrates in transfer hydrogenation reactions (Magubane et al., 2017).
Synthesis of Functionalized Tetrahydropyridines
Ethyl 2-methyl-2,3-butadienoate, in the presence of an organic phosphine catalyst, reacts with N-tosylimines to form ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This synthesis demonstrates the potential of compounds like 2-(2-Pyrrol-1-yl-ethyl)pyridine in creating new, highly functionalized chemical entities (Zhu et al., 2003).
Antioxidant Activity
Compounds structurally similar to 2-(2-Pyrrol-1-yl-ethyl)pyridine, such as pyrrolyl selenolopyridine derivatives, have shown significant antioxidant activity. This research is pivotal in exploring new antioxidant compounds that can be more effective than conventional ones like ascorbic acid (Zaki et al., 2017).
Creation of Polyampholyte Hydrogels
Research into pyridine-based monomers, including those similar to 2-(2-Pyrrol-1-yl-ethyl)pyridine, has led to the creation of polyampholyte hydrogels. These hydrogels exhibit swelling responses to both high- and low-pH conditions, showcasing their potential in biomedical applications and material science (Pafiti et al., 2014).
Synthesis of Pyrrolo[1,2-a]quinolines
A ligand-free Cu-catalyzed [3 + 2] cycloaddition process has been developed for the synthesis of pyrrolo[1,2-a]quinolines. This process, utilizing ethyl 2-(pyridin-2-yl)acetates, represents an efficient method for creating these complex molecules, which are important in pharmaceutical and synthetic chemistry (Yu et al., 2016).
Safety and Hazards
The safety data sheet for a similar compound, “3-(1H-Pyrrol-1-yl)pyridine”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or inhaled . Therefore, it is recommended to handle “2-(2-Pyrrol-1-yl-ethyl)pyridine” with care, using protective gloves, protective clothing, eye protection, and face protection .
将来の方向性
The future directions for “2-(2-Pyrrol-1-yl-ethyl)pyridine” and similar compounds involve further exploration of their biological activities and therapeutic applications. The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Therefore, medicinal chemists are encouraged to continue investigating this scaffold to its maximum potential against several diseases or disorders .
特性
IUPAC Name |
2-(2-pyrrol-1-ylethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-2-7-12-11(5-1)6-10-13-8-3-4-9-13/h1-5,7-9H,6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVQLUUKBVMTHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCN2C=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50285688 | |
| Record name | 2-(2-Pyrrol-1-yl-ethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50285688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Pyrrol-1-yl-ethyl)pyridine | |
CAS RN |
6311-84-8 | |
| Record name | MLS002608424 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42638 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-Pyrrol-1-yl-ethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50285688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[Benzyl(butyl)amino]-1-(4-chlorophenyl)ethanol](/img/structure/B3055043.png)
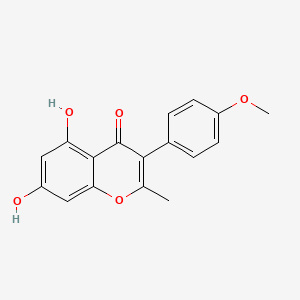
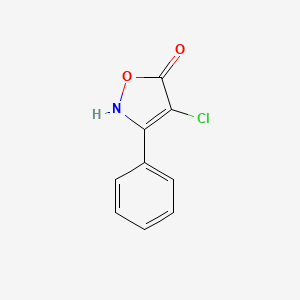
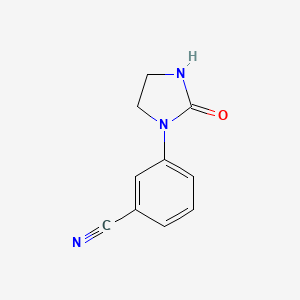
![5-hydroxy-5H-furo[3,4-f][1,3]benzodioxol-7-one](/img/structure/B3055048.png)
![7-Chloro-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B3055049.png)
![Methyl 2-(benzo[D]thiazol-2-YL)acetate](/img/structure/B3055051.png)


